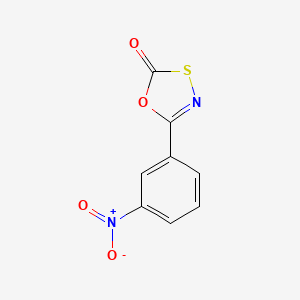
5-(3-Nitrophenyl)-1,3,4-oxathiazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HT1042 is a synthetic organic compound known for its role as an inhibitor of the β5i component of the 20S proteasome complex. This compound is primarily used in the treatment of inflammatory diseases, autoimmune disorders, and hematologic malignancies .
Chemical Reactions Analysis
HT1042 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
HT1042 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study proteasome inhibition and its effects on various biochemical pathways.
Biology: Employed in research to understand the role of the 20S proteasome complex in cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, autoimmune disorders, and hematologic malignancies.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the proteasome complex
Mechanism of Action
HT1042 exerts its effects by inhibiting the β5i component of the 20S proteasome complex. This complex is constitutively expressed in dendritic cells and lymphocytes and is induced in other cells by certain cytokines to modulate antigen presentation. By inhibiting this component, HT1042 can reduce inflammation and modulate immune responses .
Comparison with Similar Compounds
HT1042 is unique in its selective inhibition of the β5i component of the 20S proteasome complex. Similar compounds include:
Bortezomib: A broad-spectrum proteasome inhibitor used in clinical settings.
Carfilzomib: Another proteasome inhibitor with a different mechanism of action.
Ixazomib: An oral proteasome inhibitor used in the treatment of multiple myeloma.
HT1042 stands out due to its selectivity and potential for fewer side effects compared to these broader-spectrum inhibitors .
Properties
CAS No. |
23589-77-7 |
|---|---|
Molecular Formula |
C8H4N2O4S |
Molecular Weight |
224.20 g/mol |
IUPAC Name |
5-(3-nitrophenyl)-1,3,4-oxathiazol-2-one |
InChI |
InChI=1S/C8H4N2O4S/c11-8-14-7(9-15-8)5-2-1-3-6(4-5)10(12)13/h1-4H |
InChI Key |
QBAZATRGWRVUFN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NSC(=O)O2 |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NSC(=O)O2 |
Appearance |
Solid powder |
| 23589-77-7 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HT1042; HT 1042; HT-1042. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(4R,9R,10R,13S,14S)-5,5,9,14-Tetramethyltetracyclo[11.2.1.01,10.04,9]hexadec-7-ene](/img/structure/B1673351.png)




